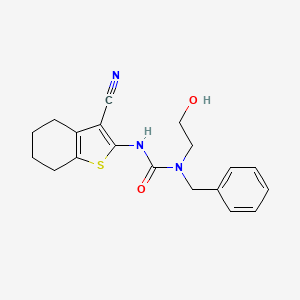![molecular formula C16H17N3OS B5707732 N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in various cellular processes such as cell growth, differentiation, and survival. The dysregulation of JAK/STAT signaling has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2, thereby preventing its activation. This prevents the phosphorylation of STAT3, which is required for its activation and translocation to the nucleus. As a result, the transcription of downstream target genes is inhibited, leading to a reduction in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been shown to have immunomodulatory effects, reducing the activation of T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for JAK2, making it an ideal tool for studying the JAK/STAT signaling pathway. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, it has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide. One area of interest is the development of more potent and specific JAK/STAT inhibitors. Another area of interest is the investigation of the role of JAK/STAT signaling in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the use of this compound in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy of existing treatments.
Synthesemethoden
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide can be synthesized by reacting N-(4-aminophenyl)-N-methylacetamide with carbon disulfide and aniline in the presence of a base such as potassium hydroxide. The reaction yields a thioamide intermediate, which is then oxidized with iodine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has been widely used in scientific research to study the JAK/STAT signaling pathway. It has been shown to inhibit the activation of JAK2 and STAT3, two key components of the pathway. This compound has been used to investigate the role of JAK/STAT signaling in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has also been used to study the effects of JAK/STAT inhibition on cell growth, differentiation, and survival.
Eigenschaften
IUPAC Name |
N-methyl-N-[4-(phenylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-12(20)19(2)15-10-8-14(9-11-15)18-16(21)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPRFSLXQIOSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)
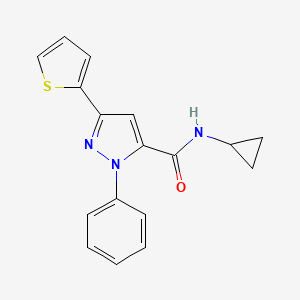
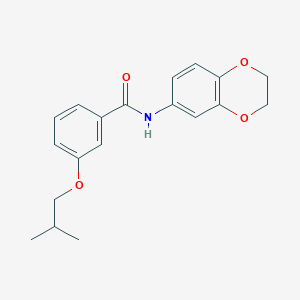
![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)
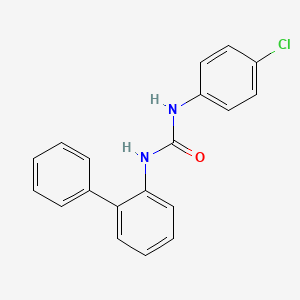
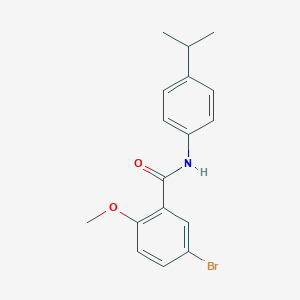
![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
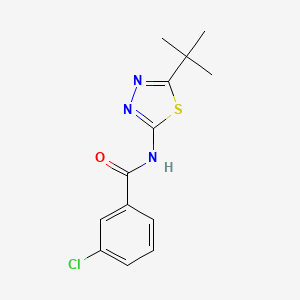
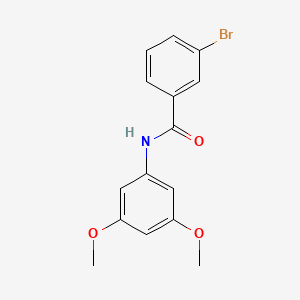
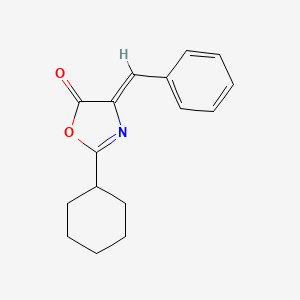
![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
